

# D-Psicose: A Technical Guide to the C-3 Epimer of D-Fructose

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## Compound of Interest

Compound Name: *D-Psicose*

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## Abstract

**D-Psicose** (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] This naturally occurring ketohexose is found in small quantities in various foods like wheat, figs, and raisins.[2] Its significance in the scientific and pharmaceutical communities stems from its unique physiological properties: it is a low-calorie sweetener with approximately 70% of the sweetness of sucrose but with virtually zero calories.[4][5] Extensive research has demonstrated its potential health benefits, including anti-hyperglycemic, anti-hyperlipidemic, and anti-obesity effects, making it a promising candidate for managing metabolic disorders such as type 2 diabetes.[5][6][7] This technical guide provides an in-depth overview of the core aspects of **D-Psicose**, including its biochemical properties, metabolic fate, mechanisms of action, and relevant experimental data.

## Biochemical Profile and Production

**D-Psicose** is a ketohexose with the same chemical formula as fructose (C<sub>6</sub>H<sub>12</sub>O<sub>6</sub>) but differs in the stereochemistry at the third carbon position.[3][8][9] This structural difference is the basis for its distinct metabolic and physiological properties.

**Enzymatic Production:** The large-scale production of **D-Psicose** has been made possible through enzymatic epimerization of D-fructose.[8][10] The key enzymes involved are D-tagatose 3-epimerase (DTEase) and **D-psicose** 3-epimerase (DPEase), which belong to the D-

ketose 3-epimerase (DKEase) family.[3][8][10] These enzymes catalyze the reversible conversion of D-fructose to **D-Psicose**.<sup>[10]</sup>



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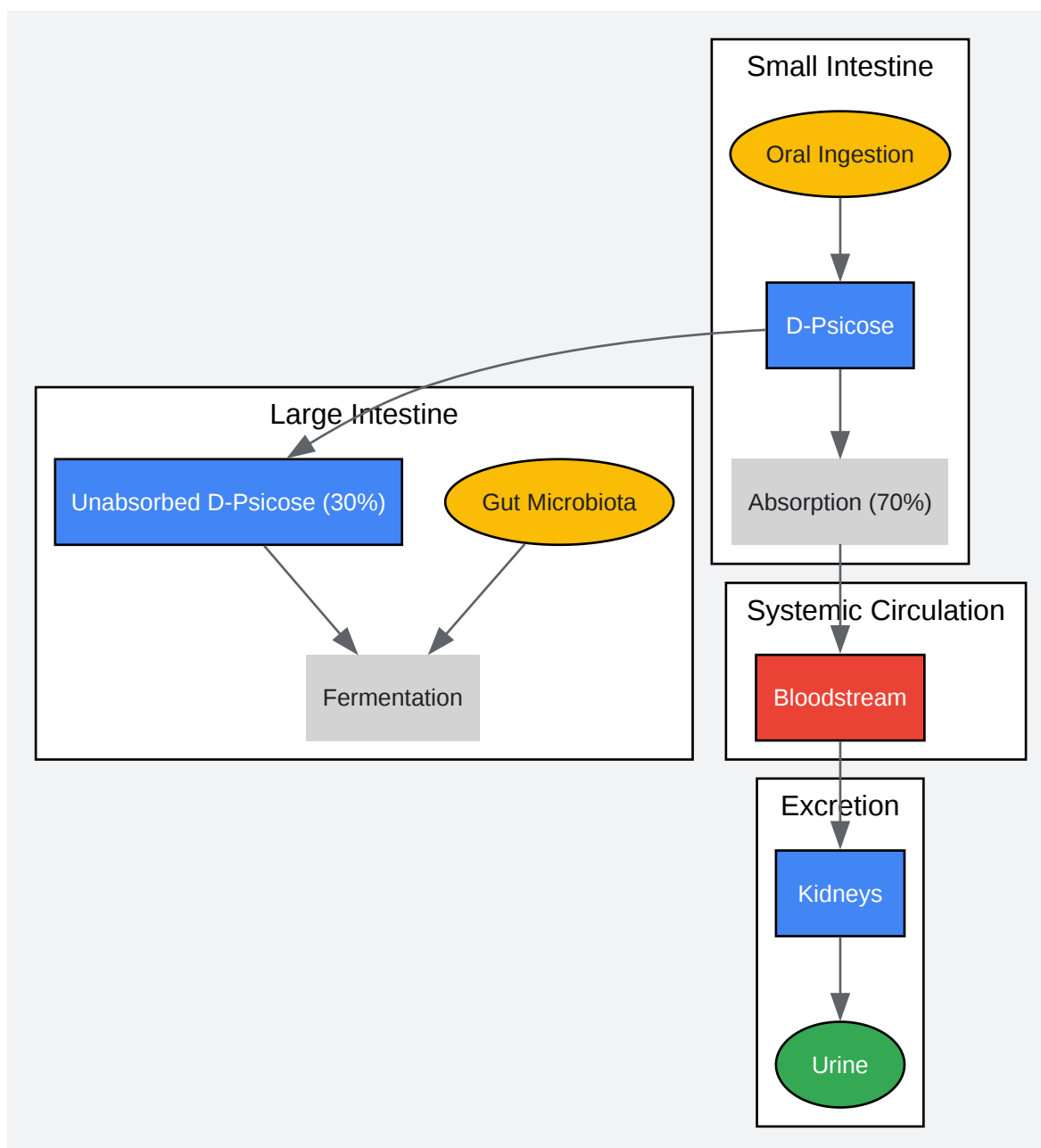
Figure 1: Enzymatic production of **D-Psicose** from D-fructose.

## Metabolism and Pharmacokinetics

Unlike its epimer D-fructose, **D-Psicose** is poorly metabolized in the human body.<sup>[8][10]</sup> Approximately 70% of ingested **D-Psicose** is absorbed in the small intestine and subsequently excreted in the urine without being utilized for energy.<sup>[11]</sup> The remaining 30% reaches the large intestine, where it is partially fermented by the gut microbiota.<sup>[11][12]</sup>

## Absorption, Distribution, and Excretion

Studies in rats have shown that orally administered **D-Psicose** is well-absorbed and rapidly eliminated.<sup>[13]</sup> Peak blood concentrations are observed within an hour of ingestion, followed by a swift decline.<sup>[13]</sup> The absorbed **D-Psicose** is distributed to various organs, with the highest concentrations found in the liver and kidneys, before being excreted primarily through urine.<sup>[13]</sup>



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Figure 2: Metabolic fate of orally ingested **D-Psicose**.

## Mechanism of Action: Anti-Hyperglycemic Effects

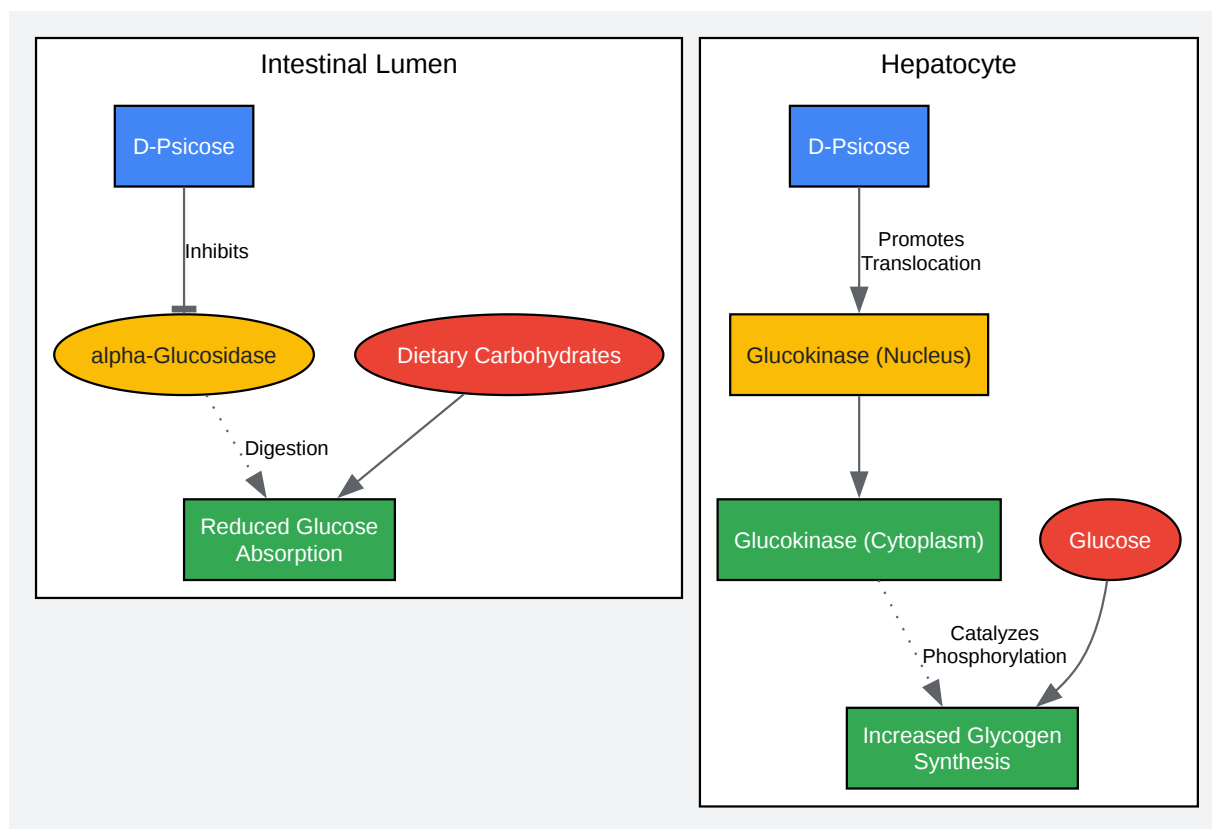
**D-Psicose** exerts its anti-hyperglycemic effects through multiple mechanisms, primarily by modulating carbohydrate digestion and glucose metabolism.

### Inhibition of Intestinal $\alpha$ -Glucosidases

In vitro and in vivo studies have demonstrated that **D-Psicose** potently inhibits intestinal  $\alpha$ -glucosidase enzymes, specifically sucrase and maltase.[1] This inhibition slows down the digestion of sucrose and maltose into absorbable monosaccharides, thereby blunting the postprandial rise in blood glucose levels.[1]

## Enhancement of Hepatic Glucokinase Activity

**D-Psicose** has been shown to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[6][14] This translocation enhances glucokinase activity, leading to increased phosphorylation of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and hepatic glucose uptake.[6][14]



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Figure 3: Key mechanisms of **D-Psicose**'s anti-hyperglycemic action.

## Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating the effects of **D-Psicose**.

**Table 1: Effects of D-Psicose on Postprandial Blood Glucose in Rats**

| Treatment Group     | Dose     | Carbohydrate Load | Peak Plasma Glucose (mg/dL) | % Reduction vs. Control | Reference           |
|---------------------|----------|-------------------|-----------------------------|-------------------------|---------------------|
| Sucrose (Control)   | -        | 2 g/kg            | ~160                        | -                       | <a href="#">[1]</a> |
| Sucrose + D-Psicose | 0.2 g/kg | 2 g/kg            | ~120                        | ~25%                    | <a href="#">[1]</a> |
| Maltose (Control)   | -        | 2 g/kg            | ~175                        | -                       | <a href="#">[1]</a> |
| Maltose + D-Psicose | 0.2 g/kg | 2 g/kg            | ~130                        | ~26%                    | <a href="#">[1]</a> |

**Table 2: Long-Term Effects of D-Psicose on Body Weight and Adipose Tissue in Rats**

| Diet Group        | Duration  | Final Body Weight (g) | Intra-abdominal Adipose Tissue Weight (g) | Reference            |
|-------------------|-----------|-----------------------|---|----------------------|
| Sucrose (Control) | 18 months | ~700                  | ~45                                       | <a href="#">[15]</a> |
| D-Psicose (3%)    | 18 months | ~650                  | ~35                                       | <a href="#">[15]</a> |

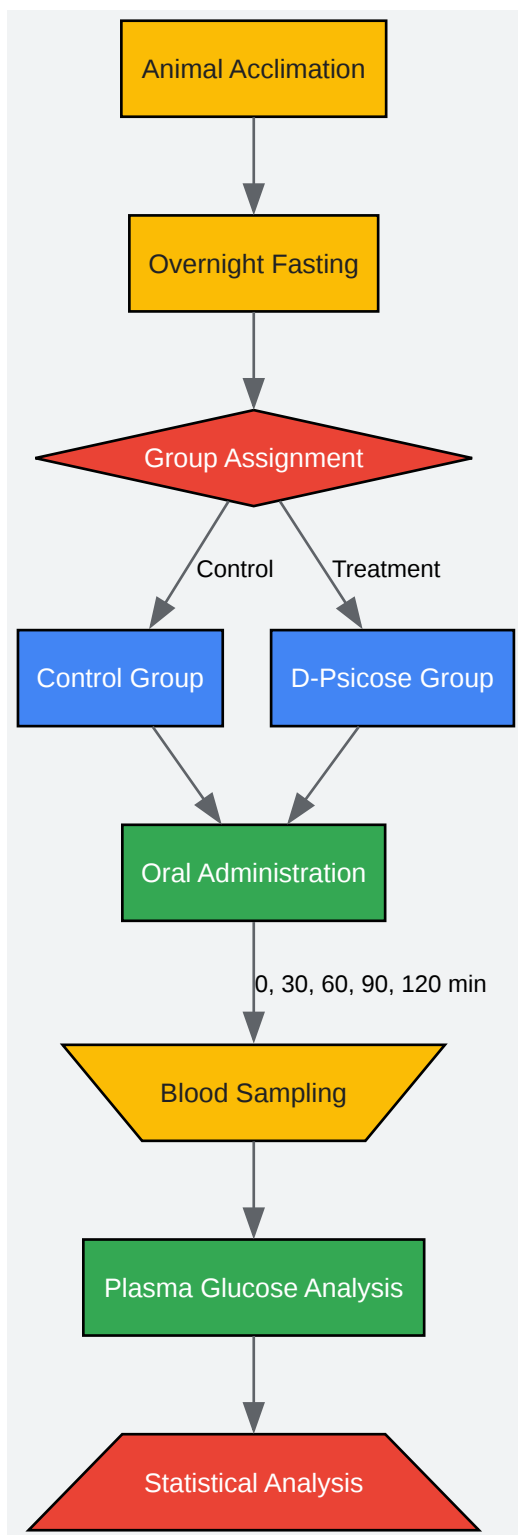
**Table 3: Effects of D-Psicose on Glucose and Insulin Levels in Type 2 Diabetic Rats (OLETF)**

| Treatment Group         | Duration | Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Reference |
|-------------------------|----------|-----------------------|-----------------------|-----------|
| Control (OLETF)         | 13 weeks | ~250                  | ~8.5                  | [6]       |
| D-Psicose (5% in water) | 13 weeks | ~180                  | ~5.0                  | [6]       |

## Experimental Protocols

### In Vivo Study: Oral Carbohydrate Tolerance Test in Rats

- Animals: Male Wistar rats.
- Acclimation: Standard laboratory conditions for at least one week.
- Fasting: Overnight fasting prior to the experiment.
- Treatment Groups:
  - Control Group: Administered a solution of sucrose (2 g/kg body weight) or maltose (2 g/kg body weight).
  - **D-Psicose** Group: Administered a solution of sucrose or maltose along with **D-Psicose** (0.2 g/kg body weight).
- Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120 minutes post-administration.
- Analysis: Plasma glucose concentrations were determined using a glucose oxidase method.
- Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.



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Figure 4: Workflow for the oral carbohydrate tolerance test.

## Long-Term Toxicity and Efficacy Study in Rats

- Animals: Male Wistar rats (3 weeks old).
- Dietary Groups:
  - Control Group: Fed a standard diet containing 3% sucrose.
  - **D-Psicose** Group: Fed a standard diet containing 3% **D-Psicose**.
- Duration: 12 to 18 months.
- Parameters Measured:
  - Body weight and food intake (weekly).
  - Intra-abdominal adipose tissue weight (at sacrifice).
  - Blood chemistry and hematology (at sacrifice).
  - Gross pathology and histopathology of major organs.
- Statistical Analysis: Comparison between the two groups using t-tests or other appropriate statistical methods.

## Safety and Regulatory Status

**D-Psicose** has been found to have low toxicity, with an LD50 value of 16 g/kg in rats.<sup>[15]</sup> Long-term studies in rats have not shown any adverse effects at dietary doses of 3%.<sup>[15]</sup> The United States Food and Drug Administration (FDA) has granted **D-Psicose** the status of Generally Recognized as Safe (GRAS).<sup>[8]</sup>

## Conclusion and Future Directions

**D-Psicose**, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate and mechanisms of action, particularly in modulating glucose metabolism, underscore its potential as a functional food ingredient and a therapeutic agent for metabolic diseases. The existing body of evidence



from preclinical and clinical studies provides a strong foundation for its application. Future research should focus on elucidating the long-term effects of **D-Psicose** in diverse human populations, exploring its impact on the gut microbiome in more detail, and investigating its potential synergistic effects with other therapeutic agents for the management of type 2 diabetes and obesity. The continued development of cost-effective, large-scale production methods will also be crucial for its widespread adoption.

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